(4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-3-1-11(2-4-14)15(18)17-7-5-12(9-17)13-6-8-19-10-13/h1-4,6,8,10,12H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZVDNVYCGKEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiophene-3-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine
In medicine, (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or functional groups:
A. 4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone (CAS: 861211-52-1)
- Structure : Replaces the thiophen-3-yl group with a 3-chloro-4-methoxyphenyl substituent and substitutes the 4-chlorophenyl group with a 4-cyclohexylphenyl moiety.
- Key Differences :
(4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone (CAS: 170939-09-0)
- Structure : Features a pyrrole ring (aromatic) instead of pyrrolidine (saturated), with a 4-phenyl substituent.
- Lack of a thiophene group reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8)
- Structure : Contains a hydroxyl group on the pyrrolidine ring and a 3-methylthiophen-2-yl group.
- Key Differences :
D. Example 62 from
- Structure : A pyrazolo-pyrimidine derivative with thiophene and fluorophenyl groups.
- Fluorine atoms may increase membrane permeability and bioavailability .
Table 1: Comparative Data for Selected Compounds
*Hypothetical formula based on structural inference.
Biological Activity
(4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and research findings.
Synthesis
The synthesis of (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves several organic reactions. A common method includes the reaction of 4-chlorobenzoyl chloride with thiophene-3-carboxylic acid, followed by a reaction with pyrrolidine. The process requires specific conditions such as temperature control and the use of solvents and catalysts to optimize yield and purity.
The biological activity of this compound stems from its ability to interact with various biological macromolecules, such as enzymes and receptors. It may modulate their activity, leading to diverse biological effects. Specific pathways and targets are contingent on the context of its application.
Pharmacological Potential
Research indicates that (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone may serve as a pharmaceutical intermediate, potentially leading to the development of new drugs targeting specific biological pathways. Its structural features suggest it could be involved in various therapeutic areas, including anti-inflammatory and anticancer activities .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exhibit significant biological activities. For example, studies on related pyrrolidine derivatives have shown promising results in inhibiting specific enzyme activities linked to inflammatory responses .
Anticancer Activity
Research has highlighted the potential anticancer properties of compounds in the same class. A study found that certain derivatives displayed cytotoxic effects against cancer cell lines, suggesting that modifications to the core structure could enhance therapeutic efficacy .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | Structure | Potential enzyme modulator |
| (4-Chlorophenyl)(pyridin-3-yl)methanone | Structure | Moderate anti-inflammatory |
| (4-Chlorophenyl)(thiophen-2-yl)methanone | Structure | Anticancer properties reported |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves coupling a 4-chlorobenzoyl chloride derivative with a substituted pyrrolidine precursor. For example, nucleophilic substitution between 4-chlorophenyl carbonyl chloride and 3-(thiophen-3-yl)pyrrolidine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC), followed by extraction with ethyl acetate and purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR : The -NMR spectrum should show characteristic signals: aromatic protons (δ 7.2–7.8 ppm for chlorophenyl and thiophene), pyrrolidine protons (δ 2.5–3.5 ppm for ring CH/CH groups), and ketone carbonyl absence (due to conjugation). -NMR will confirm the carbonyl carbon (~190–200 ppm) .
- IR : A strong absorption band near 1650–1700 cm confirms the ketone (C=O) group. Thiophene C-S and C=C stretches appear at 600–800 cm and 1400–1500 cm, respectively .
Q. What chromatographic methods are suitable for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases like acetonitrile/water (70:30 v/v) can resolve impurities. Retention times should match standards, with purity >95% for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The thiophene and chlorophenyl moieties may engage in π-π stacking or hydrophobic interactions.
- QSAR Studies : Correlate substituent variations (e.g., thiophene position, halogen substitution) with activity data to predict pharmacokinetic properties (logP, bioavailability) .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., cancer vs. non-cancerous) to rule out cell-specific effects.
- Assay Standardization : Ensure consistent protocols for ATP levels in kinase assays or serum concentrations in cytotoxicity tests. Cross-validate findings with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. How does stereochemistry at the pyrrolidine ring impact bioactivity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the (3R)-configuration may enhance target selectivity due to steric complementarity .
Q. What in vitro models are appropriate for evaluating neuropharmacological potential?
- Methodological Answer :
- Neuronal Cell Lines : Use SH-SY5Y or PC12 cells to assess neuroprotective effects against oxidative stress (HO-induced apoptosis).
- Electrophysiology : Patch-clamp studies on GABA receptors can test modulation of ion channel activity, given the compound’s structural similarity to CNS-active agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
